molecular formula C9H3N3O4Se B11501072 8-nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one

8-nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one

Cat. No.: B11501072
M. Wt: 296.11 g/mol
InChI Key: HMCUEFMZTCJHHW-UHFFFAOYSA-N
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Description

8-Nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one is a heterocyclic compound that belongs to the class of chromeno-selenadiazoles. This compound is characterized by the presence of a chromene ring fused with a selenadiazole ring, and a nitro group at the 8th position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one typically involves the reaction of 3,4-diaminocoumarin with selenous acid. This reaction proceeds through the formation of an intermediate, which is then nitrated to introduce the nitro group at the 8th position . The reaction conditions often include the use of thionyl chloride and nucleophilic agents such as alkali, ammonia, amines, and hydrazine hydrate .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 8-Nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various amino and substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

8-Nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 8-nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one is not fully understood. it is believed that the compound exerts its effects through interactions with various molecular targets and pathways. The nitro group is thought to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can interact with cellular components .

Comparison with Similar Compounds

Uniqueness: 8-Nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one is unique due to the presence of both a nitro group and a selenadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H3N3O4Se

Molecular Weight

296.11 g/mol

IUPAC Name

8-nitrochromeno[3,4-c][1,2,5]selenadiazol-4-one

InChI

InChI=1S/C9H3N3O4Se/c13-9-8-7(10-17-11-8)5-3-4(12(14)15)1-2-6(5)16-9/h1-3H

InChI Key

HMCUEFMZTCJHHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3=N[Se]N=C3C(=O)O2

Origin of Product

United States

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